Cas no 926922-28-3 (2-Chloro-3-iodo-4-methylpyridine)

2-Chloro-3-iodo-4-methylpyridine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediate synthesis. The presence of both chloro and iodo substituents on the pyridine ring enhances its reactivity, enabling selective functionalization at either position. The 4-methyl group further contributes to steric and electronic modulation, making it a versatile building block for heterocyclic compounds. This compound is valued for its stability under standard conditions and compatibility with a range of transition-metal-catalyzed transformations. Its well-defined reactivity profile makes it a preferred choice for constructing complex molecular architectures in medicinal and materials chemistry research.
2-Chloro-3-iodo-4-methylpyridine structure
926922-28-3 structure
Product Name:2-Chloro-3-iodo-4-methylpyridine
CAS No:926922-28-3
MF:C6H5ClIN
MW:253.468072652817
CID:1027189
PubChem ID:45108207
Update Time:2025-06-08

2-Chloro-3-iodo-4-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-iodo-4-methylpyridine
    • 2-Chloro-3-iodo-4-methylpyridine (ACI)
    • Inchi: 1S/C6H5ClIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3
    • InChI Key: ZWXCPWVRUTYWCA-UHFFFAOYSA-N
    • SMILES: ClC1C(I)=C(C)C=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0

2-Chloro-3-iodo-4-methylpyridine Security Information

  • HazardClass:IRRITANT

2-Chloro-3-iodo-4-methylpyridine Pricemore >>

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2-Chloro-3-iodo-4-methylpyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt; 12 h, rt
Reference
Preparation of purine heterocyclic derivatives as kinase inhibitors for therapeutic use as anticancer agents
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
Reference
Substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors
, United States, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -70 °C; 2 h, -70 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.3 Reagents: Sodium pyrosulfite Solvents: Water
Reference
Preparation of herbicidal pyridazinone derivatives
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Reagents: Potassium iodide ;  0 °C → rt
Reference
Indolin-2-one p38α inhibitors III: Bioisosteric amide replacement
Eastwood, Paul; Gonzalez, Jacob; Gomez, Elena; Caturla, Francisco; Aguilar, Nuria; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6253-6257

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt → 0 °C; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Reference
Preparation of substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Preparation of substituted indolin-2-one derivatives and their use as p38 mitogen-activated kinase inhibitors
, European Patent Organization, , ,

2-Chloro-3-iodo-4-methylpyridine Raw materials

2-Chloro-3-iodo-4-methylpyridine Preparation Products

Additional information on 2-Chloro-3-iodo-4-methylpyridine

2-Chloro-3-iodo-4-methylpyridine (CAS No. 926922-28-3): An Overview of a Versatile Heterocyclic Compound

2-Chloro-3-iodo-4-methylpyridine (CAS No. 926922-28-3) is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom at the 2-position, an iodine atom at the 3-position, and a methyl group at the 4-position. The combination of these functional groups imparts 2-Chloro-3-iodo-4-methylpyridine with a range of chemical properties that make it a valuable building block in various synthetic pathways.

The synthesis of 2-Chloro-3-iodo-4-methylpyridine has been extensively studied, and several efficient methods have been developed to produce this compound. One common approach involves the sequential functionalization of a pyridine derivative. For instance, starting from 4-methylpyridine, the introduction of the chlorine and iodine substituents can be achieved through halogenation reactions. The choice of reagents and reaction conditions is crucial to ensure high yields and selectivity. Recent advancements in transition-metal-catalyzed cross-coupling reactions have further simplified the synthesis process, making 2-Chloro-3-iodo-4-methylpyridine more accessible to researchers and industrial chemists.

In the realm of medicinal chemistry, 2-Chloro-3-iodo-4-methylpyridine has shown promise as a key intermediate in the development of novel pharmaceuticals. The presence of halogen substituents, particularly iodine, provides opportunities for further functionalization through palladium-catalyzed coupling reactions. These reactions can introduce a variety of substituents, including aryl, alkyl, and heterocyclic groups, thereby expanding the chemical space available for drug discovery. For example, recent studies have demonstrated that derivatives of 2-Chloro-3-iodo-4-methylpyridine exhibit potent biological activities against various targets, including enzymes and receptors involved in cancer and neurodegenerative diseases.

Beyond its applications in drug discovery, 2-Chloro-3-iodo-4-methylpyridine has also found utility in materials science. The unique electronic properties of pyridine derivatives make them attractive candidates for the development of organic semiconductors and optoelectronic materials. In particular, the presence of halogen substituents can tune the electronic structure and improve the performance of these materials. Recent research has shown that derivatives of 2-Chloro-3-iodo-4-methylpyridine can be used to fabricate high-performance organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

The environmental impact and safety profile of 2-Chloro-3-iodo-4-methylpyridine are important considerations for its widespread use. Studies have indicated that this compound is relatively stable under standard laboratory conditions but may require careful handling due to its reactivity with certain reagents. Additionally, efforts are ongoing to develop greener synthetic methods that minimize waste generation and reduce the use of hazardous reagents. These efforts align with the principles of green chemistry and sustainable development.

In conclusion, 2-Chloro-3-iodo-4-methylpyridine (CAS No. 926922-28-3) is a versatile heterocyclic compound with significant potential in various scientific disciplines. Its unique structure and chemical properties make it an attractive building block for organic synthesis, medicinal chemistry, and materials science applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

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